1-methyl-5-(4-nitrophenyl)-1H-pyrazole
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Overview
Description
1-Methyl-5-(4-nitrophenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the first position and a 4-nitrophenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenylhydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions to form the desired pyrazole ring. The reaction typically proceeds as follows:
Step 1: Formation of hydrazone intermediate by reacting 4-nitrophenylhydrazine with 1-methyl-3-oxobutan-1-one.
Step 2: Cyclization of the hydrazone intermediate under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Electrophilic Aromatic Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Reduction of Nitro Group: 1-Methyl-5-(4-aminophenyl)-1H-pyrazole.
Substitution Reactions: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
1-Methyl-5-(4-nitrophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential anticancer activity could involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
1-Methyl-5-(4-nitrophenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Methyl-3-nitro-1H-pyrazole: Similar structure but with the nitro group at the third position.
1-Methyl-5-(4-aminophenyl)-1H-pyrazole: Reduction product of this compound.
1-Methyl-5-(4-chlorophenyl)-1H-pyrazole: Similar structure but with a chlorine substituent instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-methyl-5-(4-nitrophenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-12-10(6-7-11-12)8-2-4-9(5-3-8)13(14)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDRFLGHCCWBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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